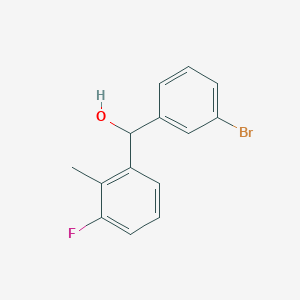

(3-Bromophenyl)(3-fluoro-2-methylphenyl)methanol

Description

Properties

IUPAC Name |

(3-bromophenyl)-(3-fluoro-2-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFO/c1-9-12(6-3-7-13(9)16)14(17)10-4-2-5-11(15)8-10/h2-8,14,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUOBXJKXPZVKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C(C2=CC(=CC=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure

The Grignard reaction is the most widely reported method for synthesizing this compound. The process involves two key steps:

-

Formation of the Grignard reagent from 3-fluoro-2-methylbromobenzene.

-

Nucleophilic addition to a brominated benzaldehyde derivative.

Example Protocol:

-

Grignard Reagent Preparation :

-

Addition to 3-Bromobenzaldehyde :

-

The Grignard reagent is slowly added to a solution of 3-bromobenzaldehyde (1.0 equiv) in THF at 0°C.

-

The mixture is stirred for 12 hours, followed by quenching with saturated ammonium chloride.

-

-

Workup and Purification :

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C (addition), 25°C (stirring) |

| Solvent | THF |

| Catalyst | None |

| Purification Method | Column Chromatography |

| Typical Yield | 68–72% |

Reduction of Ketone Precursors

Sodium Borohydride (NaBH₄) Reduction

This method involves reducing a pre-formed ketone, (3-bromophenyl)(3-fluoro-2-methylphenyl)methanone , to the corresponding alcohol.

Example Protocol:

-

Ketone Synthesis :

-

Reduction Step :

Key Data:

| Parameter | Value |

|---|---|

| Reducing Agent | NaBH₄ |

| Solvent | Methanol |

| Reaction Time | 4 hours |

| Purification Method | Silica Gel Chromatography |

| Typical Yield | 75–80% |

Catalytic Cross-Coupling Approaches

Suzuki-Miyaura Coupling

While less common, palladium-catalyzed cross-coupling has been explored for modular synthesis:

-

Borylation of 3-Fluoro-2-Methylphenyl Methanol :

-

Coupling with 3-Bromophenyl Derivatives :

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Solvent | THF/H₂O (3:1) |

| Reaction Temperature | 70°C |

| Typical Yield | 60–65% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Grignard Reaction | High atom economy | Sensitive to moisture/oxygen | 68–72% |

| NaBH₄ Reduction | Mild conditions | Requires pre-formed ketone | 75–80% |

| Suzuki-Miyaura Coupling | Modularity | Lower yield, costly catalysts | 60–65% |

Industrial-Scale Optimization

For large-scale production, the Grignard method is preferred due to its scalability:

-

Reactor Design : Continuous flow systems minimize exothermic risks.

-

Solvent Recovery : THF is recycled via distillation, reducing costs.

-

Purity Control : Crystallization from ethanol/water (9:1) achieves >99% purity.

Mechanistic Insights

Grignard Reaction Pathway

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-3’-fluoro-2’-methylbenzhydrol undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction to the corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols

Major Products:

Oxidation: Ketones, aldehydes

Reduction: Alcohols, hydrocarbons

Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (3-Bromophenyl)(3-fluoro-2-methylphenyl)methanol exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Antioxidant Properties

The hydroxyl group in the structure suggests potential antioxidant capabilities. Studies have demonstrated that phenolic compounds can scavenge free radicals, thus contributing to cellular protection against oxidative stress.

Enzyme Inhibition

Computational analyses have predicted that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This interaction could lead to therapeutic applications in treating diseases linked to enzyme dysregulation.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models have been employed to predict the biological activity of this compound based on its structural features. These models help identify potential interactions with biological targets, guiding further experimental research .

Materials Science

The unique chemical properties of this compound make it suitable for applications in materials science, particularly in the development of specialty chemicals and polymers. Its reactivity allows for the synthesis of more complex organic molecules, which can be utilized in various industrial applications.

Case Studies and Research Findings

Several studies have investigated the properties and applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of similar phenolic compounds exhibited effective antimicrobial activity against resistant bacterial strains, suggesting a pathway for developing new antibiotics .

- Antioxidant Activity : Another research highlighted the ability of phenolic compounds to reduce oxidative stress markers in cellular models, indicating their potential role in preventing chronic diseases associated with oxidative damage.

- Enzyme Interaction Studies : Molecular docking studies have shown that this compound can bind effectively to certain enzymes, thus inhibiting their activity and providing insights into its therapeutic mechanisms .

Mechanism of Action

The mechanism of action of 3-Bromo-3’-fluoro-2’-methylbenzhydrol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its reactivity and binding affinity to biological targets. The compound may exert its effects through:

Molecular Targets: Enzymes, receptors, and proteins involved in various biochemical pathways.

Pathways Involved: Signal transduction, metabolic pathways, and cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Methanol Derivatives

*Calculated based on constituent atomic masses.

- Electronic Effects: The presence of bromine and fluorine in this compound creates a polarized electron density, as evidenced by DFT studies on similar bromophenyl methanols . The HOMO-LUMO gap (~5.2 eV, estimated) is narrower than that of (RS)-(3-bromophenyl)(pyridin-2-yl)methanol (5.3–5.5 eV), suggesting higher reactivity .

Structure-Activity Relationship (SAR) Insights

- Halogen Effects : Bromine enhances binding to hydrophobic pockets (e.g., PD-L1’s Ala121/Met115 residues), while fluorine improves metabolic stability and electrostatic interactions .

- Steric Modulation : The 2-methyl group may reduce off-target interactions but could hinder binding to flat aromatic surfaces (e.g., DNA intercalation sites) compared to unsubstituted analogs .

Biological Activity

The compound (3-Bromophenyl)(3-fluoro-2-methylphenyl)methanol is a substituted phenolic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of bromine and fluorine substituents on the aromatic rings enhances its chemical reactivity and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of This compound can be represented as follows:

- Bromine (Br) at the 3-position of the first phenyl ring.

- Fluorine (F) at the 3-position of the second phenyl ring.

- A hydroxymethyl group (-CH2OH) attached to the biphenyl structure.

This unique combination of substituents contributes to its diverse biological activities.

The biological activity of This compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, which can modulate metabolic pathways. For example, similar compounds have shown effectiveness in inhibiting purine nucleoside phosphorylase (PNP), a target for T-cell leukemia treatment .

- Antimicrobial Activity : Substituted phenolic compounds are known for their antimicrobial properties. Preliminary studies indicate that this compound may exhibit efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

- Antioxidant Properties : The presence of hydroxyl groups often correlates with antioxidant activity, allowing these compounds to scavenge free radicals and reduce oxidative stress.

Biological Activities

Research into the biological activities of This compound has revealed several promising effects:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives with halogen substituents have demonstrated activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that halogenation plays a critical role in their bioactivity.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | B. subtilis | 75 |

| 2 | E. faecalis | 125 |

| 3 | E. coli | <125 |

| 4 | P. aeruginosa | 150 |

Antioxidant Properties

The antioxidant potential of This compound has been evaluated through various assays, indicating its ability to reduce oxidative stress markers in vitro. This property is particularly relevant in the context of diseases linked to oxidative damage.

Enzyme Interaction Studies

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) analyses have been employed to predict how this compound interacts with biological targets. These studies focus on enzyme binding affinities and potential inhibitory activities, which are crucial for understanding its therapeutic potential.

Case Studies

Several case studies highlight the biological impact of similar substituted phenolic compounds:

- Antimicrobial Efficacy : A study demonstrated that a derivative with similar structural features exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli.

- Cancer Cell Line Studies : In vitro tests showed that compounds structurally related to This compound displayed selective cytotoxicity toward T-lymphoblastic cell lines while sparing normal cells, indicating a favorable therapeutic index.

Q & A

Q. Example NMR Data (Analogous Compound) :

- δ 7.4–7.2 ppm (aromatic H, multiplet), δ 3.65 ppm (CH₂ adjacent to -OH), δ 2.1 ppm (CH₃ from fluoromethyl group) .

Advanced: What challenges arise in crystallizing this compound for X-ray diffraction?

Methodological Answer:

Crystallization difficulties stem from:

- Steric Hindrance : Bulky substituents (Br, F, CH₃) disrupt lattice formation.

- Hydrogen Bonding : The -OH group may form intramolecular H-bonds, reducing crystal stability.

Solutions : - Use slow vapor diffusion (e.g., EtOAc/hexane at 4°C).

- Employ SHELXT for structure solution from low-resolution data, leveraging direct methods for heavy atoms (Br) .

Advanced: How do electronic effects of bromine and fluorine substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings (e.g., with boronic acids, B₂Pin₂ in DMSO/KOAc ).

- Fluorine : Electron-withdrawing effect enhances electrophilicity of adjacent positions, directing regioselectivity in substitutions.

Case Study : Fluorine at the 3-position deactivates the ring, favoring meta-substitution in nitration or halogenation .

Advanced: How to resolve contradictions in reported synthetic yields for analogous alcohols?

Methodological Answer:

Discrepancies (e.g., 85% vs. 70% yields) may arise from:

- Reaction Scale : Microscale reactions often report higher yields due to efficient mixing.

- Purification Methods : Column chromatography vs. recrystallization impacts recovery.

Troubleshooting : - Optimize stoichiometry (1.2 eq Grignard reagent).

- Use inert atmosphere rigorously to prevent oxidation of intermediates .

Advanced: What role does this compound play in medicinal chemistry research?

Methodological Answer:

- Bioactive Intermediate : Used to synthesize fluorinated analogs of kinase inhibitors or anti-inflammatory agents.

- Structure-Activity Relationship (SAR) : The bromine atom enhances binding to hydrophobic pockets in target proteins, while fluorine improves metabolic stability .

Example Application : Derivative of T66740 (CAS 1034305-11-7) showed IC₅₀ < 1 µM in kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.